molecular formula C9H12O2 B12600698 3-Methyloct-2-en-6-ynoic acid CAS No. 646994-24-3

3-Methyloct-2-en-6-ynoic acid

Cat. No.: B12600698
CAS No.: 646994-24-3
M. Wt: 152.19 g/mol
InChI Key: RHRBAEUFAJNEBY-UHFFFAOYSA-N
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Description

3-Methyloct-2-en-6-ynoic acid is an organic compound with the molecular formula C₉H₁₂O₂ It is characterized by the presence of both an alkyne and an alkene functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloct-2-en-6-ynoic acid typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of reactions such as hydroboration-oxidation, halogenation, and subsequent elimination reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyloct-2-en-6-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Methyloct-2-en-6-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyloct-2-en-6-ynoic acid involves its interaction with specific molecular targets. The alkyne and alkene groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylhex-4-en-1-yne
  • 4-Methylhex-2-en-4-yne
  • 3-Methylhex-2-en-5-yne
  • 4-Methylhex-4-en-5-yne

Uniqueness

3-Methyloct-2-en-6-ynoic acid is unique due to its specific combination of functional groups and molecular structure

Biological Activity

3-Methyloct-2-en-6-ynoic acid, a compound with notable structural characteristics, has garnered attention for its biological activities. This article delves into its various biological effects, including cytotoxicity, antimicrobial properties, and its potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by an alkynyl group and a double bond, contributing to its reactivity and biological activity. Its molecular formula is C9H12O2C_9H_{12}O_2 with a unique structure that facilitates interactions with biological systems.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity against several cancer cell lines, including A-549 (lung cancer), HT-29 (colorectal cancer), and MEL-28 (melanoma). For instance, one study reported IC50 values indicating effective inhibition of cell proliferation at concentrations as low as 5 µM .
Cell LineIC50 (µM)Reference
A-5495
HT-294.5
MEL-286

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : Research indicates that this compound possesses antibacterial activity against both gram-positive and gram-negative bacteria. It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL .
Bacterial StrainMIC (µg/mL)Reference
Methicillin-resistant S. aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity:

  • Fungal Inhibition : It was effective against common fungal pathogens such as Candida albicans and Aspergillus fumigatus, with IC50 values ranging from 10 to 20 µg/mL .

Case Studies and Research Findings

  • Cyanobacterial Sources : The compound has been isolated from various marine cyanobacteria, where it plays a role in the organism's defense mechanisms against predators and pathogens. For example, extracts from Lyngbya majuscula containing this compound exhibited strong brine shrimp toxicity (LD50 = 5 ppm), suggesting ecological significance in marine environments .
  • Pharmacological Potential : A study highlighted the potential of this compound in drug development due to its selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Properties

CAS No.

646994-24-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-methyloct-2-en-6-ynoic acid

InChI

InChI=1S/C9H12O2/c1-3-4-5-6-8(2)7-9(10)11/h7H,5-6H2,1-2H3,(H,10,11)

InChI Key

RHRBAEUFAJNEBY-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(=CC(=O)O)C

Origin of Product

United States

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